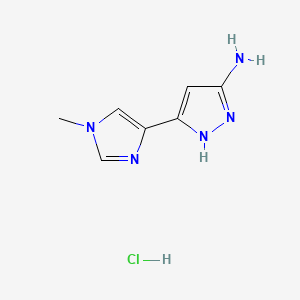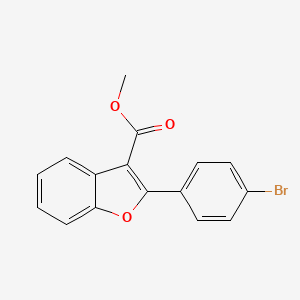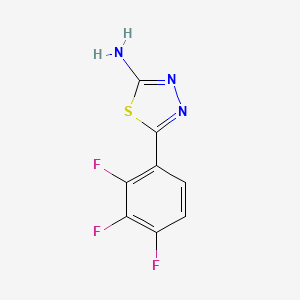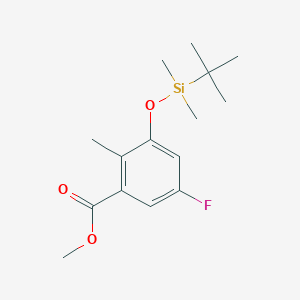
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group, a fluorine atom, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The fluorine atom is introduced via electrophilic fluorination, and the methyl ester is formed through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate: Lacks the fluorine atom, resulting in different reactivity and applications.
Methyl 3-((trimethylsilyl)oxy)-5-fluoro-2-methylbenzoate: Uses a trimethylsilyl group instead of TBDMS, affecting its stability and reactivity.
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-chloro-2-methylbenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate is unique due to the combination of the TBDMS protecting group, the fluorine atom, and the methyl ester. This combination imparts specific reactivity and stability, making it valuable for targeted synthetic applications and research studies .
Propiedades
Fórmula molecular |
C15H23FO3Si |
|---|---|
Peso molecular |
298.42 g/mol |
Nombre IUPAC |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C15H23FO3Si/c1-10-12(14(17)18-5)8-11(16)9-13(10)19-20(6,7)15(2,3)4/h8-9H,1-7H3 |
Clave InChI |
LQUKVJPOSNXBRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1O[Si](C)(C)C(C)(C)C)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


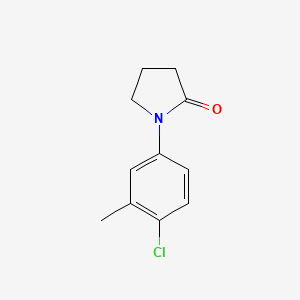
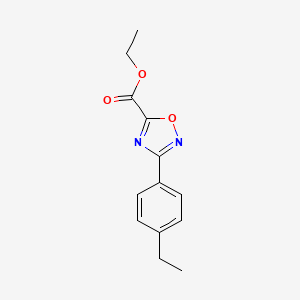


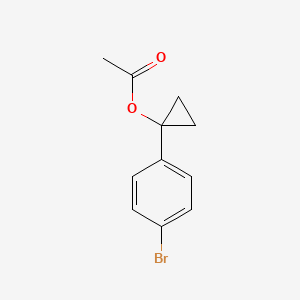
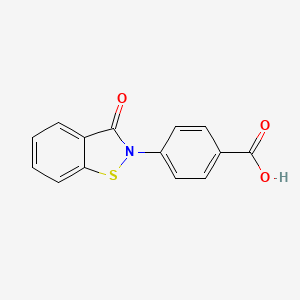
![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)

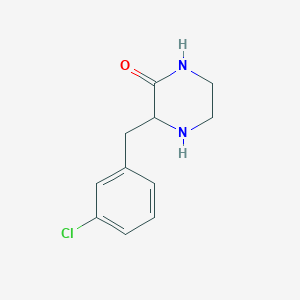
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
